molecular formula C7H8BrNO2S B1269727 N-(3-bromophenyl)methanesulfonamide CAS No. 83922-51-4

N-(3-bromophenyl)methanesulfonamide

Cat. No.: B1269727
CAS No.: 83922-51-4
M. Wt: 250.12 g/mol
InChI Key: DCAVLRMJGJXYMZ-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)methanesulfonamide: is an organic compound with the molecular formula C7H8BrNO2S. It is a brominated derivative of methanesulfonamide, characterized by the presence of a bromine atom attached to the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.

Biology and Medicine:

    Pharmaceuticals: Investigated for potential use in drug development due to its ability to interact with biological targets.

    Biochemical Research: Used in studies to understand enzyme mechanisms and protein interactions.

Industry:

    Material Science: Utilized in the development of advanced materials with specific properties.

    Agrochemicals: Explored for use in the synthesis of pesticides and herbicides.

Mechanism of Action

Sulfonamides, including N-(3-bromophenyl)methanesulfonamide, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria . This mechanism of action allows them to inhibit bacterial growth.

Safety and Hazards

N-(3-bromophenyl)methanesulfonamide is classified as having acute toxicity (Category 4, Oral) and can cause skin irritation (Category 2) . It also has specific target organ toxicity – single exposure (Category 3) . The compound is labeled with the signal word “Warning” and is associated with the GHS07 pictogram .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amination Reaction: One common method to synthesize N-(3-bromophenyl)methanesulfonamide involves the reaction of 3-bromoaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.

    Industrial Production Methods: Industrial production of this compound may involve large-scale amination reactions using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(3-bromophenyl)methanesulfonamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form sulfonic acids or reduction reactions to form corresponding amines.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed:

    Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of primary or secondary amines.

Comparison with Similar Compounds

    N-(4-bromophenyl)methanesulfonamide: Similar structure but with the bromine atom at the para position.

    N-(3-chlorophenyl)methanesulfonamide: Chlorine atom instead of bromine, affecting reactivity and biological activity.

    N-(3-fluorophenyl)methanesulfonamide: Fluorine atom instead of bromine, leading to different chemical properties.

Uniqueness: N-(3-bromophenyl)methanesulfonamide is unique due to the presence of the bromine atom at the meta position, which influences its reactivity and interaction with biological targets. This positional isomerism can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(3-bromophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-12(10,11)9-7-4-2-3-6(8)5-7/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAVLRMJGJXYMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355390
Record name N-(3-bromophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83922-51-4
Record name N-(3-bromophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-bromophenyl)methanesulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 3-bromo aniline (6 g, 34.87 mmol) in dry DCM (200 ml) at 10° C. was added pyridine (4.13 mg, 52.31 mmol) followed by methane sulfonyl chloride (5.194 g, 45.34 mmol) and stirred at RT for 15 h. The reaction was monitored by TLC (35% Ethyl acetate in hexane). The reaction mixture was diluted with DCM (50 ml) and washed with 1N HCl (25 ml). The organic layer was dried over Na2SO4, and concentrated under reduced pressure to afford 8.45 g (96.3% yield) of N-(3-bromophenyl) methanesulfonamide. 1H NMR (DMSO-d6, 300 MHz): δ 10.01 (s, 1H), 7.368 (s, 1H), 7.365-7.19 (m, 3H), 3.03 (s, 1H). MS: m/z=251.8 (M+1).
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6 g
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4.13 mg
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200 mL
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5.194 g
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50 mL
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Synthesis routes and methods II

Procedure details

The m-bromo aniline was dissolved in 40 mL of pyridine and cooled to 0° C. followed by addition of methansulfonyl chloride dropwise via syringe. After 10 minutes, the solution was warmed to room temperature and stirred for 4 hours. Upon concentration the residue was partitioned between 350 mL of H2O and 500 mL of dichloromethane in a separatory funnel. The organics were separated and washed with 100 mL of 3N HCl, 200 mL of sat'd NaHCO3 and dried over MgSO4. Upon filtration and concentration in vacuo an off-white solid was obtained. This product was recrystallized from dichloromethane/hexanes to afford 6.7 g (90%) of the desired product as white needles.
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40 mL
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Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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